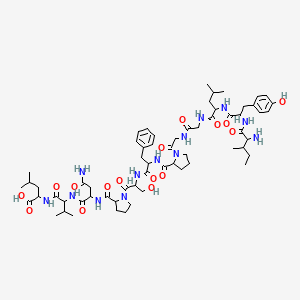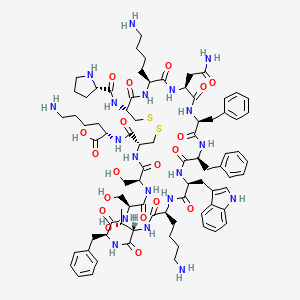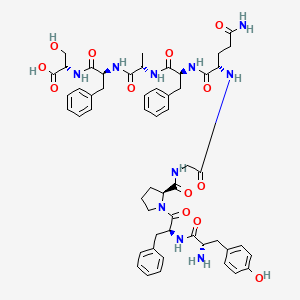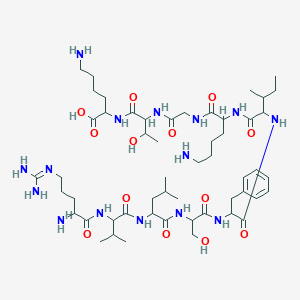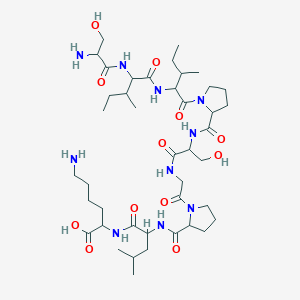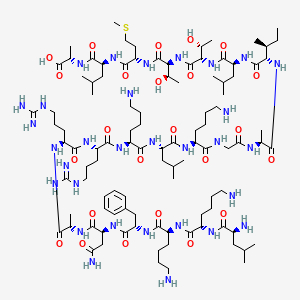
159453-08-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 159453-08-4 is known as [pTyr5] EGFR 988-993 . It is derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR 988-993) and is often complex with the catalytically inactive protein tyrosine phosphate 1B (PTP1B) .
Molecular Structure Analysis
The molecular formula of [pTyr5] EGFR 988-993 is C31H45N6O17P . The molecular weight is 804.69 . The IUPAC name is (2S)-2- [ [ (2S)-2- [ [ (2S)-2- [ [ (2S)-2- [ [ (2S)-2- [ [ (2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3- (4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid .Physical and Chemical Properties Analysis
[pTyr5] EGFR 988-993 is a white lyophilized powder . It is soluble in water . The compound should be stored at -20°C for long term storage .Wissenschaftliche Forschungsanwendungen
Intersection of Science and Technology : Research in nanostructures, as highlighted by Tolles (1996), points to potential applications in information technology, sensors, and new materials. This underscores the relevance of scientific discoveries in nanotechnology for various industrial interests (Tolles, 1996).
Enhancing Reproducibility in Scientific Research : Munafo et al. (2017) emphasize the need for improving reproducibility, reporting, and dissemination in scientific research to enhance its credibility and efficiency. This is crucial for advancing knowledge in all scientific fields, including the study of specific compounds (Munafo et al., 2017).
Data Management and Sharing : Tenopir et al. (2011) discuss the importance of data sharing and effective data management in scientific research, which is vital for verification of results and extending research findings. This aspect is critical in research involving specific chemical compounds (Tenopir et al., 2011).
Innovative Research Approaches : Ghouila et al. (2018) highlight how hackathons can accelerate scientific discoveries and knowledge transfer, which could be applied in the study of specific compounds like "159453-08-4" to foster collaborative and innovative research methodologies (Ghouila et al., 2018).
Public Understanding and Attitudes toward Scientific Research : Miller (2004) examines the public understanding of science and attitudes towards scientific research, which is essential for gaining support and awareness for specific research areas, including those involving particular compounds (Miller, 2004).
Collaborative Research Across Boundaries : Cummings and Kiesler (2005) discuss the importance of collaborative research across disciplinary and organizational boundaries, which is key for complex research projects, potentially including those studying "this compound" (Cummings & Kiesler, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
159453-08-4 |
|---|---|
Molekularformel |
C₃₁H₄₅N₆O₁₇P |
Molekulargewicht |
804.69 |
Sequenz |
One Letter Code: DADE-pTyr-L |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


